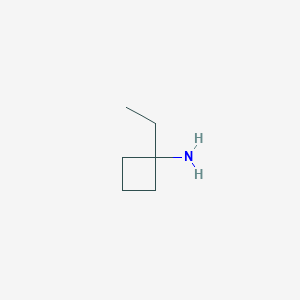![molecular formula C19H29NO4S B2777103 ethyl N-[(3,5-ditert-butyl-4-hydroxyphenyl)methoxycarbothioyl]carbamate CAS No. 300680-09-5](/img/structure/B2777103.png)
ethyl N-[(3,5-ditert-butyl-4-hydroxyphenyl)methoxycarbothioyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl N-[(3,5-ditert-butyl-4-hydroxyphenyl)methoxycarbothioyl]carbamate, commonly known as EDBC, is a synthetic compound that belongs to the class of carbamate derivatives. It is widely used in scientific research for its unique properties and applications.
Mécanisme D'action
The mechanism of action of EDBC is not fully understood. However, it is believed to act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. It also has chelating properties, which allow it to bind to metal ions and prevent their harmful effects. EDBC has been shown to inhibit the activity of certain enzymes and signaling pathways, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that EDBC has a variety of biochemical and physiological effects. It has been shown to reduce inflammation, protect against oxidative stress, and inhibit the growth of cancer cells. EDBC has also been shown to improve cognitive function and protect against neurodegenerative diseases. In addition, it has been shown to have beneficial effects on the cardiovascular system and to improve insulin sensitivity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using EDBC in lab experiments is its stability. It is a relatively stable compound that can be stored for long periods of time without degradation. EDBC is also readily available and relatively inexpensive. However, one of the limitations of using EDBC is its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are many potential future directions for research on EDBC. One area of interest is the development of new drugs based on the structure of EDBC. Another area of interest is the study of its effects on different types of cancer cells and the development of new cancer treatments. Additionally, more research is needed to fully understand the mechanism of action of EDBC and its effects on different physiological systems.
Méthodes De Synthèse
EDBC can be synthesized using various methods. One of the most common methods involves the reaction of 3,5-ditert-butyl-4-hydroxybenzaldehyde with ethyl isocyanate and carbon disulfide in the presence of a catalyst. The resulting compound is then treated with hydrochloric acid to obtain EDBC. Other methods involve the use of different starting materials and catalysts.
Applications De Recherche Scientifique
EDBC has a wide range of applications in scientific research. It is commonly used as an antioxidant, a chelating agent, and a stabilizer in various industries. In the field of medicine, it has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties. EDBC has also been used in the development of new drugs and as a model compound for studying the mechanism of action of other carbamate derivatives.
Propriétés
IUPAC Name |
ethyl N-[(3,5-ditert-butyl-4-hydroxyphenyl)methoxycarbothioyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO4S/c1-8-23-16(22)20-17(25)24-11-12-9-13(18(2,3)4)15(21)14(10-12)19(5,6)7/h9-10,21H,8,11H2,1-7H3,(H,20,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZJYJWRSJFATLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(=S)OCC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl N-{[(3,5-di-tert-butyl-4-hydroxyphenyl)methoxy]methanethioyl}carbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]quinoxaline](/img/structure/B2777024.png)


![Ethyl 2-({[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio]acetyl}amino)benzoate](/img/structure/B2777027.png)
![3-allyl-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2777028.png)

![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)naphthalene-2-sulfonamide](/img/structure/B2777033.png)
![N'-(3-Fluorophenyl)-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]oxamide](/img/structure/B2777034.png)
![Methyl 4-[2-(cyclohexylamino)-2-oxoethoxy]-6-methylquinoline-2-carboxylate](/img/structure/B2777037.png)
![(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide](/img/structure/B2777038.png)


![Ethyl 2-[(4-cyanobenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B2777042.png)